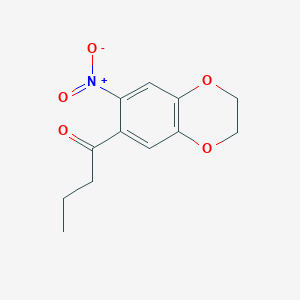
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one is an organic compound with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol This compound is characterized by its unique structure, which includes a benzodioxin ring substituted with a nitro group and a butanone moiety
Preparation Methods
The synthesis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin and butanone as the primary starting materials.
Nitration: The benzodioxin ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. The benzodioxin ring may also play a role in stabilizing these intermediates and enhancing their reactivity .
Comparison with Similar Compounds
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one can be compared with other similar compounds, such as:
6-Nitro-1,4-benzodioxane: This compound lacks the butanone moiety but shares the benzodioxin ring and nitro group.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
2,3-Dihydro-6-nitro-1,4-benzodioxin: Similar structure but without the butanone moiety.
Properties
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-3-10(14)8-6-11-12(18-5-4-17-11)7-9(8)13(15)16/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJIZJTYDLHGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridin-3-yl}ethanone](/img/structure/B5447607.png)
methanone](/img/structure/B5447620.png)
![5-methyl-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5447633.png)
![[5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)-2-furyl]methanol](/img/structure/B5447637.png)
![(4E)-4-[[3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B5447645.png)
![(1Z)-2-(4-nitrophenyl)-N'-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide](/img/structure/B5447650.png)
![1-(2-{methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)piperidin-2-one](/img/structure/B5447657.png)
![2-[(4-chlorobenzyl)thio]-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B5447664.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enenitrile](/img/structure/B5447665.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5447668.png)
![3-({1-[3-(difluoromethoxy)benzoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5447669.png)
![Ethyl 1-[2-(4-chloro-2,3-dimethylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5447672.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride](/img/structure/B5447676.png)
